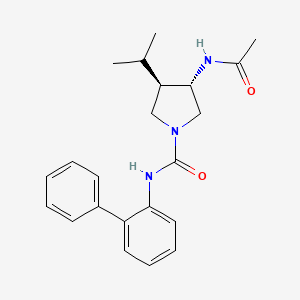![molecular formula C16H24N4O4 B5596580 6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one](/img/structure/B5596580.png)
6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and study of complex organic molecules like "6-{[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-2-methylpyridazin-3(2H)-one" contribute significantly to various fields of chemistry and pharmacology. These compounds often exhibit unique chemical and physical properties due to their complex structures, making them subjects of interest for the development of new materials, drugs, and understanding biological mechanisms.
Synthesis Analysis
Synthesis of complex organic compounds often involves multi-step reactions, including the creation of cyclic N-acyliminium ions, as seen in the preparation of pyrido- and pyrrolo[2,3-d]oxazoles (Morgan et al., 2008). These processes are crucial for constructing the core structure of such molecules, offering insights into the methods that might be applied to synthesize our compound of interest.
Molecular Structure Analysis
The molecular structure of complex compounds is typically characterized using techniques such as NMR, IR, UV, and mass spectrometry. For example, compounds related to pyrimido[1,6-c][1,3]oxazine and -oxazepine derivatives have been studied for their mimicry of biological molecules (Hsu et al., 1996). These analyses are essential for confirming the structure and purity of synthesized compounds.
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For instance, the bromination and diazo-coupling reactions of pyridinethiones show how specific functional groups react under certain conditions, leading to the formation of various biologically active compounds (Youssef et al., 2012). Understanding these reactions is vital for exploring the chemical behavior of our target compound.
科学的研究の応用
Chemical Synthesis and Applications
Chemical Synthesis and Labeling
A study by Latli et al. (2017) focused on the synthesis of potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, which are structurally related compounds. These inhibitors were prepared labeled with carbon-13 and carbon-14 to enable further studies on drug metabolism and pharmacokinetics. Such labeling techniques are crucial for understanding the biological distribution and metabolic pathways of new drugs (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017).
Innovative Synthetic Methods
Research by Youssef et al. (2012) explored the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which share a similar structural framework with the chemical compound . These compounds possess valuable biological activities, and the study reports on their synthesis using both conventional chemical methods and modern microwave techniques, highlighting the efficiency and innovation in synthetic chemistry (Youssef, Azab, & Youssef, 2012).
Crystal Structure Analysis
The crystal structure of pymetrozine, a compound used as an antifeedant in pest control and structurally related to the compound of interest, was analyzed by Jeon et al. (2015). This study provides insights into the molecular configuration and interaction patterns, which are essential for understanding the physical and chemical properties of similar compounds (Jeon, Kim, Kang, & Kim, 2015).
特性
IUPAC Name |
6-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepane-4-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-18-14(21)5-4-13(17-18)15(22)20-8-9-24-12-16(23,11-20)10-19-6-2-3-7-19/h4-5,23H,2-3,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDXLGOMBKSLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCOCC(C2)(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-(1-oxopyrrolo[1,2-d][1,2,4]triazin-2(1H)-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5596500.png)
![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)
![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)
![1-(2,4-dihydroxyphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5596522.png)
![N'-[(2-chloro-7-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5596527.png)
![1-[(2,6-dichlorophenyl)sulfonyl]azepane](/img/structure/B5596538.png)
![3-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5596540.png)
![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5596545.png)
![3,5,7-trimethyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-1H-indole](/img/structure/B5596554.png)


![2-methyl-4-[3-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5596575.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)